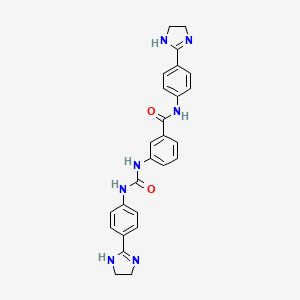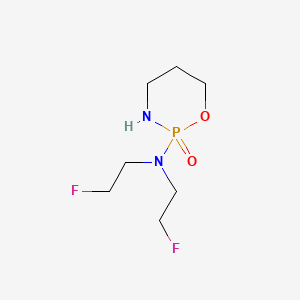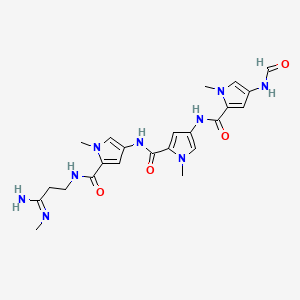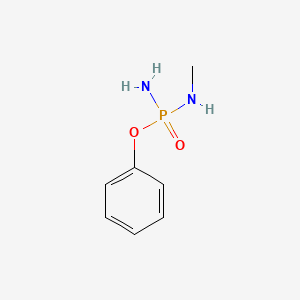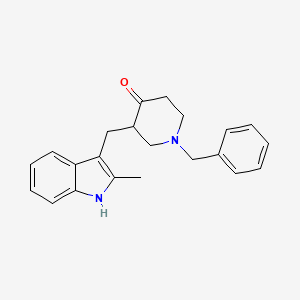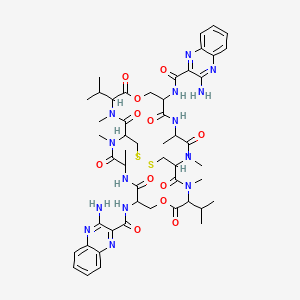
4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole is a heterocyclic compound that features a pyrrole ring fused with another pyrrole ring, with a chlorine atom attached to one of the carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,2-diaminobenzene with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dione derivatives, while reduction can produce 2,3-dihydropyrrole derivatives.
科学的研究の応用
4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
Pyrrolo[3,4-c]pyridine: Another heterocyclic compound with a fused pyrrole ring system.
Pyrrolo[2,3-d]pyrimidine: Features a pyrrole ring fused with a pyrimidine ring.
Indole: Contains a fused benzene and pyrrole ring system.
Uniqueness
4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole is unique due to the presence of the chlorine atom and the specific arrangement of the fused pyrrole rings
特性
CAS番号 |
66899-03-4 |
|---|---|
分子式 |
C8H11ClN2 |
分子量 |
170.64 g/mol |
IUPAC名 |
4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole |
InChI |
InChI=1S/C8H11ClN2/c9-7-3-5-11(6-7)8-2-1-4-10-8/h6H,1-5H2 |
InChIキー |
INVIVYYBHVNKOK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC1)N2CCC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





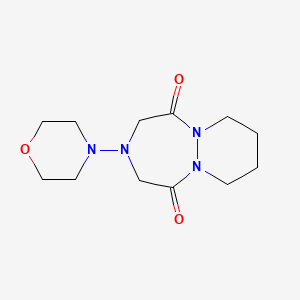
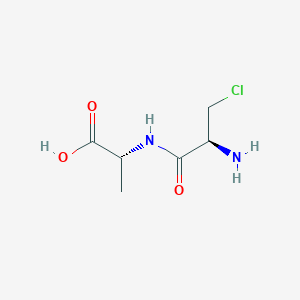
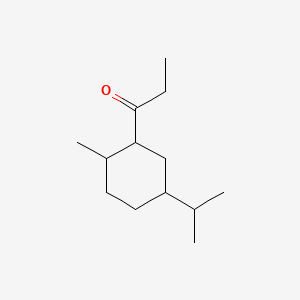
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)

